molecular formula C32H28F6N4O2 B14814377 3-[[[3,5-Bis(trifluoromethyl)phenyl]methyl]amino]-4-[(8,9S)-cinchonan-9-ylamino]-3-cyclobutene-1,2-dione

3-[[[3,5-Bis(trifluoromethyl)phenyl]methyl]amino]-4-[(8,9S)-cinchonan-9-ylamino]-3-cyclobutene-1,2-dione

Cat. No.: B14814377
M. Wt: 614.6 g/mol
InChI Key: YURQYVLOLVWXOA-KBFVSZBXSA-N
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Description

3-[[[3,5-Bis(trifluoromethyl)phenyl]methyl]amino]-4-[(8,9S)-cinchonan-9-ylamino]-3-cyclobutene-1,2-dione is a complex organic compound characterized by the presence of trifluoromethyl groups and a cinchonan moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[[3,5-Bis(trifluoromethyl)phenyl]methyl]amino]-4-[(8,9S)-cinchonan-9-ylamino]-3-cyclobutene-1,2-dione typically involves multiple steps. One common approach includes the preparation of the 3,5-bis(trifluoromethyl)phenyl Grignard reagent from its bromide precursor . This Grignard reagent is then reacted with appropriate intermediates to form the desired compound. The reaction conditions often involve the use of inert atmospheres and low temperatures to ensure the stability of the intermediates and the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-[[[3,5-Bis(trifluoromethyl)phenyl]methyl]amino]-4-[(8,9S)-cinchonan-9-ylamino]-3-cyclobutene-1,2-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the type of reaction but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 3-[[[3,5-Bis(trifluoromethyl)phenyl]methyl]amino]-4-[(8,9S)-cinchonan-9-ylamino]-3-cyclobutene-1,2-dione involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[[[3,5-Bis(trifluoromethyl)phenyl]methyl]amino]-4-[(8,9S)-cinchonan-9-ylamino]-3-cyclobutene-1,2-dione is unique due to its combination of trifluoromethyl groups and the cinchonan moiety, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C32H28F6N4O2

Molecular Weight

614.6 g/mol

IUPAC Name

3-[[3,5-bis(trifluoromethyl)phenyl]methylamino]-4-[[(S)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethyl]amino]cyclobut-3-ene-1,2-dione

InChI

InChI=1S/C32H28F6N4O2/c1-2-18-16-42-10-8-19(18)13-25(42)26(23-7-9-39-24-6-4-3-5-22(23)24)41-28-27(29(43)30(28)44)40-15-17-11-20(31(33,34)35)14-21(12-17)32(36,37)38/h2-7,9,11-12,14,18-19,25-26,40-41H,1,8,10,13,15-16H2/t18-,19-,25-,26-/m0/s1

InChI Key

YURQYVLOLVWXOA-KBFVSZBXSA-N

Isomeric SMILES

C=C[C@H]1CN2CC[C@H]1C[C@H]2[C@H](C3=CC=NC4=CC=CC=C34)NC5=C(C(=O)C5=O)NCC6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F

Canonical SMILES

C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)NC5=C(C(=O)C5=O)NCC6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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